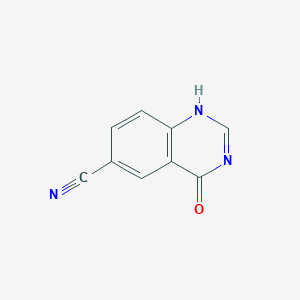

4-oxo-3,4-Dihydroquinazoline-6-carbonitrile

Beschreibung

4-Oxo-3,4-dihydroquinazoline-6-carbonitrile (CAS: 117297-41-3) is a heterocyclic compound with the molecular formula C₉H₅N₃O and a molecular weight of 171.16 g/mol . It belongs to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring.

Eigenschaften

IUPAC Name |

4-oxo-3H-quinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(13)12-5-11-8/h1-3,5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXISBCZDQLPLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563146 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117297-41-3 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyquinazoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Scope

The process initiates with the generation of N-arylnitrilium intermediates from arenediazonium salts and nitriles. Subsequent nucleophilic attack by bifunctional anilines induces cyclization, forming the dihydroquinazoline scaffold. The nitrile component’s positioning critically influences the substitution pattern, with 6-cyano derivatives achievable via regioselective incorporation of a cyano-containing nitrile precursor.

Key advantages include:

-

Metal-free conditions : Eliminates transition-metal catalysts, simplifying purification.

-

Broad functional group tolerance : Electron-donating and withdrawing substituents on the aniline and arenediazonium components are compatible.

-

High yields : Reported efficiencies exceed 70% for analogous quinazolin-4(3H)-ones.

Optimization and Limitations

Reaction parameters such as base selection (e.g., K₂CO₃), solvent (acetonitrile/water mixtures), and temperature (25–80°C) were optimized to favor cyclization over competing pathways. However, sterically hindered nitriles or highly electron-deficient anilines may reduce yields due to slower nucleophilic addition.

Cyclization of 2-Amino-N′-arylbenzamidines

An alternative route involves the reaction of 2-amino-N′-arylbenzamidines with electrophilic reagents, as demonstrated in the synthesis of 4-imino-3-aryl-3,4-dihydroquinazoline-2-carbonitriles. While this method primarily yields imino derivatives, post-synthetic modification can afford the target oxo compound.

Synthesis of 4-Iminoquinazoline Intermediates

Treatment of 2-amino-N′-(4-substituted phenyl)benzamidines with reagents such as 4-chloro-5H-1,2,3-dithiazol-5-one generates 4-imino-3-aryl derivatives (e.g., 6a–6d ). For instance, 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile (6a ) is obtained in 73% yield under mild conditions (20°C, dichloromethane).

| Intermediate | R Group | Yield (%) |

|---|---|---|

| 6a | Ph | 73 |

| 6b | 4-MeC₆H₄ | 81 |

| 6c | 4-OMeC₆H₄ | 74 |

| 6d | 4-FC₆H₄ | 57 |

Oxidative Conversion to 4-Oxo Derivatives

The imino group in intermediates like 6a can be oxidized or hydrolyzed to introduce the 4-oxo functionality. Although direct evidence for this transformation is absent in the literature, analogous protocols for quinazolinones suggest that acidic hydrolysis (e.g., HCl/H₂O) or oxidative conditions (e.g., KMnO₄) may effect this conversion.

Cyclocondensation of 2-Aminobenzonitrile Derivatives

A classical approach involves cyclocondensation of 2-aminobenzonitrile precursors with carbonyl sources. For example, reacting 2-amino-5-cyanobenzamide with acetic anhydride under reflux could yield the target compound via intramolecular cyclodehydration.

Reaction Conditions and Challenges

-

Solvent : Acetic acid or toluene.

-

Catalyst : p-TSA (acid catalyst).

-

Temperature : 100–120°C for 6–12 hours.

This method’s efficacy depends on the precise positioning of the cyano group and the availability of the carbonyl oxygen for cyclization. Competing side reactions, such as over-acylation or polymerization, necessitate careful stoichiometric control.

Post-Functionalization of Preformed Quinazolinones

Introducing the cyano group at position 6 via late-stage functionalization offers another pathway. Nitration of 4-oxo-3,4-dihydroquinazoline followed by Sandmeyer cyanation represents a plausible route:

-

Nitration : Treat 4-oxo-3,4-dihydroquinazoline with HNO₃/H₂SO₄ at 0–5°C to install a nitro group at position 6.

-

Reduction and Cyanation : Reduce the nitro group to amine (H₂/Pd-C) and convert to cyano via Sandmeyer reaction (CuCN, NaNO₂/HCl).

While theoretically viable, this multi-step sequence may suffer from low overall yields due to intermediate purification requirements.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-3,4-Dihydroquinazoline-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-hydroxy-3,4-dihydroquinazoline-6-carbonitrile.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, such as quinazoline-2,4-dione, 4-hydroxyquinazoline, and substituted amides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile is , characterized by a quinazoline ring structure with a carbonitrile group at the 6-position and an amino group at the 2-position. This unique structure contributes to its reactivity and potential therapeutic applications.

Medicinal Chemistry

The compound exhibits significant biological activities , making it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell signaling pathways. For instance, studies have shown that certain derivatives induce G2/M cell cycle arrest and apoptosis in melanoma cells .

- Antimicrobial Properties : It has demonstrated effectiveness against a range of bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for various strains have been reported between 5.64 µM and 77.38 µM, indicating moderate antibacterial activity .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial for treating inflammatory diseases .

Chemical Synthesis

The compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of derivatives with enhanced biological activities .

Anticancer Activity

- A study demonstrated that derivatives of 4-oxo-3,4-dihydroquinazoline exhibited significant antiproliferative effects against various human tumor cell lines. Certain derivatives were shown to cause G2/M cell cycle arrest and disrupt microtubule formation in melanoma cells .

- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways, further supporting its potential as an anticancer agent .

Antimicrobial Effects

Research indicated that this compound displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 5.64 µM to 77.38 µM against various strains. Additionally, antifungal activity was noted against Candida albicans with MIC values ranging from 16.69 µM to 78.23 µM .

Wirkmechanismus

The mechanism of action of 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Stable at room temperature when protected from light and moisture.

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) for preparation of stock solutions, with heating and sonication recommended to enhance dissolution .

- Purity : >98% (analytical grade), supported by COA and SDS documentation .

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

- Molecular Formula : C₁₁H₉N₃O .

- Structural Features : Methyl groups at positions 3 and 8 introduce steric effects, slightly distorting the planar quinazoline core (mean deviation: 0.006 Å) .

- Crystallography: Crystallizes in the non-centrosymmetric space group Pna2₁, stabilized by weak C–H⋯N hydrogen bonds .

- Applications : Intermediate in synthesizing anthranilic diamide pesticides .

4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid

- Molecular Formula : C₁₀H₆N₂O₃ (Similarity: 0.86) .

- Key Differences : Replacement of the nitrile group (C≡N) with a carboxylic acid (–COOH) at position 7 alters polarity and hydrogen-bonding capacity.

- Applications: Potential use in drug discovery due to enhanced water solubility from the carboxylate group.

Analogues in Related Heterocyclic Systems

3-Chloro-4-oxo-3,4-dihydroquinoline-6-carbonitrile

- Molecular Formula : C₁₀H₅ClN₂O (CAS: 1017788-66-7) .

- Structural Contrast: Replaces the pyrimidine ring of quinazoline with a single nitrogen-containing quinoline system. The chloro substituent at position 3 increases electrophilicity.

- Applications : Investigated in organic synthesis for halogen-mediated cross-coupling reactions .

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

- Molecular Formula : C₉H₅N₂O₂ (Similarity: 0.86) .

- Key Features : Incorporates an oxygen atom in the heterocyclic ring, forming a benzoxazine scaffold. The oxazine ring reduces aromaticity compared to quinazoline.

Table 1. Comparative Analysis of Key Compounds

Functional and Application-Based Differences

- Agrochemicals : The 3,8-dimethylquinazoline derivative is prioritized in pesticide synthesis due to its planar structure and hydrogen-bonding capacity, enabling interactions with biological targets .

- Pharmaceuticals : Carboxylic acid derivatives (e.g., 7-carboxy analogue) show enhanced solubility for drug formulation, while nitrile-containing compounds like the target molecule are leveraged for their electrophilic reactivity .

- Material Science : Weak intermolecular forces in the dimethylquinazoline derivative facilitate crystal engineering applications , whereas the parent compound’s nitrile group may support coordination chemistry.

Biologische Aktivität

4-Oxo-3,4-dihydroquinazoline-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a quinazoline ring structure, which contributes to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The unique combination of functional groups in its structure enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C9H7N3O. Its structure features:

- A carbonyl group at position 4

- A nitrile group at position 6

- An amino group at position 2

This arrangement allows for significant interactions with biomolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it can inhibit enzymes such as tyrosine kinases , which are crucial in cell signaling pathways. By binding to these enzymes, the compound disrupts cellular processes, leading to various therapeutic effects including the inhibition of cancer cell proliferation and modulation of inflammatory responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds derived from this quinazoline scaffold have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against various bacterial strains. For example:

- Staphylococcus aureus : MIC = 12.5 µM

- Escherichia coli : MIC = 15.0 µM

These findings suggest that this compound could be developed as a new class of antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In a study evaluating COX-2 inhibition, derivatives of the compound achieved up to 47.1% inhibition at a concentration of 20 μM .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoquinazolinone | Contains an additional carbonyl | Known for diverse biological activities |

| 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline | Methyl substitutions at positions 3 and 8 | Enhanced lipophilicity may improve bioavailability |

| 4-Hydroxyquinazoline-6-carbonitrile | Hydroxyl group at the 4-position | Primarily studied for antibacterial properties |

The presence of both a carbonyl and a nitrile group in this compound allows for diverse chemical transformations and interactions with biological targets, distinguishing it from similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Efficacy Study : A recent study demonstrated that derivatives of 4-oxo-3,4-dihydroquinazoline inhibited the growth of MCF-7 cells by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Screening : In vitro tests showed that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

- Inflammation Model : In animal models of inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory cytokines compared to control groups.

Q & A

Q. What are the established synthetic routes for 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile, and what reaction conditions are critical for yield optimization?

- Methodological Answer: The synthesis typically involves cyclization of anthranilic acid derivatives or substituted quinazoline precursors. Key steps include:

- Condensation of nitrile-containing intermediates with carbonyl groups under acidic or basic conditions.

- Control of temperature (e.g., reflux in ethanol or DMF) and pH to stabilize intermediates .

- Purification via recrystallization or column chromatography to isolate the product .

Critical parameters: Reaction time (12-24 hrs), solvent choice (polar aprotic solvents enhance cyclization), and stoichiometric ratios of reagents.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer: Structural elucidation relies on:

- X-ray crystallography to confirm the fused quinazoline ring system and nitrile positioning (orthorhombic crystal system, space group Pna2₁) .

- Spectroscopy:

- FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.

- ¹H/¹³C NMR to resolve aromatic protons and dihydroquinazoline ring protons (δ 6.5–8.5 ppm) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

- Methodological Answer:

- 4-Oxo group : Participates in hydrogen bonding and acts as a hydrogen bond acceptor, influencing crystal packing .

- Nitrile (-C≡N) : Electrophilic site for nucleophilic additions (e.g., with amines or hydrazines) to form imines or heterocyclic derivatives .

- Dihydroquinazoline core : Aromatic π-system enables interactions with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or byproduct formation in scale-up experiments?

- Methodological Answer:

- Continuous flow reactors improve heat/mass transfer, reducing side reactions like nitrile hydrolysis .

- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In situ monitoring (e.g., Raman spectroscopy) to track intermediate formation and adjust reagent dosing dynamically .

Q. How should researchers reconcile contradictions in spectroscopic data (e.g., NMR splitting patterns) across studies?

- Methodological Answer:

- Variable temperature NMR to assess conformational flexibility of the dihydroquinazoline ring .

- DFT calculations to model electronic environments and predict chemical shifts, cross-validated with experimental data .

- Standardized solvent systems (e.g., DMSO-d₆ for NMR) to minimize solvent-induced shifts .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets like GPR139?

- Methodological Answer:

- Molecular docking (AutoDock Vina) using crystal structure data (PDB ID) to map interactions with GPR139's binding pocket .

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with Ser²⁹⁵ or Tyr³⁰¹ residues .

- Free energy perturbation (FEP) to quantify binding energy contributions of the nitrile and carbonyl groups .

Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetic properties without commercial assay kits?

- Methodological Answer:

- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- Tissue distribution studies : Use radiolabeled (¹⁴C) analogs and autoradiography to quantify accumulation in target organs .

- Pharmacodynamic endpoints : Measure biomarker modulation (e.g., cAMP levels for GPR139 targets) in rodent models .

Data Contradiction Analysis

- Example Issue: Discrepancies in reported melting points or solubility.

- Resolution:

- Verify purity via HPLC (≥95% by area) and assess crystallinity (PXRD), as amorphous forms may alter physical properties .

- Compare solvent systems used in solubility studies; polar solvents (DMSO) may artificially inflate solubility vs. aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.